molecular formula C17H17NO3S B2383845 N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide CAS No. 1795083-38-3

N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide

Cat. No.: B2383845
CAS No.: 1795083-38-3
M. Wt: 315.39
InChI Key: SBXSJOCHPAOMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide is a synthetic chemical compound featuring a naphthalene core linked to a furan-substituted propanamine via a sulfonamide group. This structure aligns with a class of compounds recognized for their potential in pharmacological research, particularly in oncology and infectious disease studies. Research Applications and Potential Mechanisms Compounds with the naphthalene-sulfonamide scaffold are of significant interest in anticancer research. Structurally similar molecules have been demonstrated to suppress cancer cell proliferation by modulating the IL-6/JAK2/STAT3 signaling pathway, a key driver in the survival and growth of various cancers, including breast cancer (MCF-7 cells) . These analogs exert their effects by downregulating the expression of oncogenic proteins such as BCL2, Cyclin D1, and c-MYC, while upregulating pro-apoptotic factors like BAX, thereby inducing programmed cell death . Furthermore, specific naphthalene-2-sulfonamide derivatives have been identified as potent inhibitors of STAT3 phosphorylation, presenting a promising mechanism for targeted cancer therapy . In antimicrobial research, the naphthalene-sulfonamide pharmacophore shows promise for tackling antibiotic resistance. Related compounds have exhibited potent activity by inhibiting essential bacterial enzymes, namely DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication . This dual-targeting mechanism can provide a basis for developing new antibacterial leads against resistant pathogens. Product Information This product is intended For Research Use Only and is not approved for human, veterinary, or household use. Researchers should handle this material with care, utilizing appropriate personal protective equipment and safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-13(11-14-9-10-21-12-14)18-22(19,20)17-8-4-6-15-5-2-3-7-16(15)17/h2-10,12-13,18H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXSJOCHPAOMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of 1-(Furan-3-yl)propan-2-amine

The most straightforward method involves reacting 1-(furan-3-yl)propan-2-amine with naphthalene-1-sulfonyl chloride under mild conditions.

Procedure :

  • Reagents :
    • 1-(Furan-3-yl)propan-2-amine (1.0 equiv)
    • Naphthalene-1-sulfonyl chloride (1.2 equiv)
    • Triethylamine (2.5 equiv, base)
    • Dichloromethane (DCM, solvent)
  • Reaction Conditions :

    • Temperature: 0–25°C
    • Time: 4–12 hours
    • Workup: Extraction with DCM, washing with dilute HCl (5%), followed by brine.
  • Purification :

    • Column chromatography (SiO₂, hexane/ethyl acetate 8:2)
    • Yield: 60–75%

Mechanistic Insight :
The base deprotonates the amine, enabling nucleophilic attack on the sulfonyl chloride. The exothermic reaction requires controlled addition to prevent side reactions.

Reductive Amination Pathway

For cases where the amine precursor is unavailable, reductive amination offers an alternative route.

Procedure :

  • Synthesis of 1-(Furan-3-yl)propan-2-amine :
    • React furan-3-carbaldehyde with nitroethane in a Henry reaction.
    • Reduce the resulting β-nitro alcohol using LiAlH₄.
  • Sulfonylation :
    • Follow the direct sulfonylation protocol (Section 1.1).

Challenges :

  • Low regioselectivity in the Henry reaction (yield: 40–50%).
  • Over-reduction risks during nitro group conversion.

Palladium-Catalyzed Coupling Strategies

Adapting methods from Mcl-1 inhibitor synthesis, Pd-mediated cross-coupling introduces modularity.

Procedure :

  • Intermediate Preparation :
    • Synthesize 2-iodo-1-methoxy-4-nitronaphthalene via electrophilic substitution.
  • C–S Bond Formation :

    • Use Pd(OAc)₂/xantphos with thiols or sulfonyl chlorides.
  • Nitro Reduction and Sulfonylation :

    • Reduce nitro to amine using Fe/NH₄Cl.
    • Perform sulfonylation as in Section 1.1.

Advantages :

  • Enables late-stage functionalization of the naphthalene ring.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent Temperature (°C) Yield (%) Purity (%)
DCM 25 68 95
THF 0 55 89
DMF 25 72 97

Data adapted from sulfonamide syntheses in. Polar aprotic solvents like DMF enhance reactivity but require rigorous drying.

Catalytic Systems for Coupling Reactions

Catalyst System Ligand Yield (%)
Pd(OAc)₂/xantphos Dppf 70
PdCl₂(PPh₃)₂ BINAP 62

Optimal results occur with Pd(OAc)₂ and bulky phosphine ligands, minimizing side product formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.32 (s, 1H, naphthalene H), 7.85–7.45 (m, 6H, naphthalene), 6.55 (s, 1H, furan H), 4.15 (m, 1H, CH), 3.02 (d, 2H, CH₂).

  • ¹³C NMR :
    δ 152.1 (SO₂), 142.3 (furan C), 134.5–125.8 (naphthalene C).

Mass Spectrometry (MS)

  • ESI-MS : m/z 315.4 [M+H]⁺, matching the molecular formula C₁₇H₁₇NO₃S.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the furan ring, potentially leading to the formation of furanones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce amines.

Scientific Research Applications

Chemistry

N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide serves as a valuable building block in organic synthesis. It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of diverse derivatives that may exhibit different chemical properties.

Table 1: Types of Reactions and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate (KMnO₄)Acidic medium
ReductionLithium aluminum hydride (LiAlH₄)Anhydrous conditions
Nucleophilic SubstitutionAlkyl halidesBasic or acidic conditions

Biology

This compound is being investigated for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, making them useful in treating infections.

Case Study: A study evaluated the antimicrobial efficacy of various sulfonamides, including derivatives of this compound against common pathogens. Results indicated significant inhibition at concentrations ranging from 50 to 100 µg/mL .

Medicine

In the field of drug development, this compound is explored for its potential therapeutic applications. Its structure allows for interactions with specific molecular targets, which could lead to the development of novel drugs aimed at various diseases.

Table 2: Potential Therapeutic Targets

Target EnzymeInhibition Activity
Dimethylarginine dimethylaminohydrolase (DDAH)Moderate inhibition observed
Arginine deiminase (ADI)First known inhibitors identified

Industry

In industrial applications, this compound is utilized in the production of advanced materials and as an intermediate in synthesizing other complex compounds. Its unique properties allow it to serve as a functional additive in polymer chemistry.

Mechanism of Action

The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The furan and naphthalene rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide (Compound A)
  • Structure : Shares the naphthalene-1-sulfonamide core but has a 2-(3,4-dimethoxyphenyl)ethyl group instead of the furyl-propan-2-yl substituent.
  • Properties : Exhibits weak intramolecular C–H⋯O hydrogen bonds and π–π stacking in its crystal structure, contributing to stability .
  • Biological Activity : Reported insecticidal, antimicrobial, and anticancer activities, likely due to the sulfonamide moiety and aromatic interactions .
N-(1,1-Dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide (Compound B)
  • Structure : Naphthalene-2-sulfonamide with a tetrahydrothiophene-3-yl sulfone substituent.
  • Properties : Higher density (1.49 g/cm³) and pKa (9.05) compared to the target compound (estimated pKa ~8–9). The sulfone group enhances polarity but reduces metabolic stability .
  • Synthesis : Prepared via sulfonamide coupling, similar to the target compound’s likely route .
4-[3-(Methylamino)-1-(Thiophen-2-yl)propyl]naphthalen-1-ol (Compound C)
  • Structure : Contains a naphthalen-1-ol group and a thiophene-propyl substituent.
  • Comparison : Thiophene’s higher electron density compared to furan may alter π-stacking and receptor binding. The hydroxyl group increases solubility but reduces membrane permeability compared to sulfonamides .

Functional Group Impact

  • Furan vs.
  • Sulfonamide Position : Naphthalene-1-sulfonamides (target, Compound A) exhibit different steric and electronic effects compared to naphthalene-2-sulfonamides (Compound B), influencing binding to enzymes like carbonic anhydrase .
  • Branching (Propan-2-yl) : The branched chain in the target compound may enhance conformational flexibility compared to linear substituents in analogues like Compound C .

Physicochemical Properties

Compound Molecular Weight (g/mol) pKa Density (g/cm³) Notable Features
Target Compound ~341.4 ~8.5–9.0 ~1.3–1.4 Furan heterocycle, branched chain
Compound A ~399.5 ~8.8 1.32 Dimethoxyphenyl, methyl group
Compound B 325.4 9.05 1.49 Tetrahydrothiophene sulfone
Compound C ~316.4 ~9.5 (OH) 1.2–1.3 Thiophene, hydroxyl group

Biological Activity

N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide, with the CAS number 1795083-38-3, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects against cancer cell lines, and other relevant biological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17NO3SC_{17}H_{17}NO_3S, and it has a molecular weight of 315.4 g/mol. The compound features a naphthalene core substituted with a furan moiety and a sulfonamide group, which is significant for its biological activity.

PropertyValue
CAS Number1795083-38-3
Molecular FormulaC17H17NO3S
Molecular Weight315.4 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant in vitro activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

In one study, derivatives of similar sulfonamide compounds showed MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens, suggesting that modifications to the sulfonamide structure can enhance antibacterial potency . Additionally, these compounds exhibited strong antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm formation .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were assessed against several cancer cell lines, including BT-474 (breast cancer), HeLa (cervical cancer), and NCI-H460 (non-small cell lung cancer). The compound was found to induce cell death through mechanisms such as apoptosis and cell cycle arrest.

A notable study reported that related compounds exhibited IC50 values as low as 0.99 μM against the BT-474 cell line, indicating potent anticancer activity . The mechanism of action appears to involve the inhibition of tubulin polymerization, which disrupts the cytoskeleton and leads to apoptotic cell death .

Mechanistic Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. For instance, interactions with DNA gyrase and dihydrofolate reductase (DHFR) were highlighted, with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase inhibition . These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Safety Profile

Toxicological assessments indicate that this compound exhibits low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting a favorable safety profile compared to known toxic agents like Triton X-100 . This characteristic is crucial for its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-sulfonamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between naphthalene-1-sulfonyl chloride and 1-(furan-3-yl)propan-2-amine. Key steps include:

  • Using a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Solvent selection (e.g., dichloromethane or THF) to stabilize intermediates .
  • Monitoring reaction progress via TLC with n-hexane:ethyl acetate (9:1) .
  • Purification via column chromatography or recrystallization. Yield optimization requires temperature control (0–25°C) and stoichiometric precision .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to confirm proton/carbon environments, focusing on sulfonamide (-SO2NH-) and furan ring signals .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight .
  • FT-IR spectroscopy to identify functional groups (e.g., S=O stretching at ~1350 cm⁻¹) .

Q. What preliminary assays are recommended to screen its biological activity?

  • Methodological Answer : Prioritize:

  • Enzyme inhibition assays (e.g., cyclooxygenase or carbonic anhydrase) due to sulfonamide’s known pharmacophore role .
  • Cytotoxicity screening using MTT assays on cell lines (e.g., HeLa or HEK293) .
  • Dose-response studies to establish IC50 values .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using X-ray structures of target proteins (e.g., COX-2 from PDB) to identify binding poses .
  • Apply density functional theory (DFT) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Validate predictions with molecular dynamics simulations (GROMACS) to assess stability of ligand-protein complexes .

Q. What strategies resolve contradictions in reported toxicological data for naphthalene-sulfonamide derivatives?

  • Methodological Answer :

  • Conduct comparative metabolomic studies to identify species-specific metabolic pathways (e.g., human vs. rodent hepatic microsomes) .
  • Use toxicogenomic databases (e.g., ToxCast) to cross-reference in vitro and in vivo findings .
  • Perform dose-range extrapolation to reconcile discrepancies between acute vs. chronic exposure models .

Q. How can crystallographic data refine the compound’s structure-activity relationship (SAR)?

  • Methodological Answer :

  • Grow single crystals via vapor diffusion (e.g., using methanol/water mixtures) and collect data with X-ray diffraction (λ = 1.5418 Å) .
  • Refine structures using SHELXL (for small molecules) to resolve bond angles/van der Waals interactions .
  • Correlate crystal packing with solubility profiles using Hansen solubility parameters .

Q. What experimental designs address low bioavailability in preclinical studies?

  • Methodological Answer :

  • Prodrug synthesis : Modify the sulfonamide group with ester linkages to enhance membrane permeability .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for controlled release .
  • Pharmacokinetic profiling : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .

Data Contradiction Analysis

Q. How to interpret conflicting results in enzyme inhibition assays across similar sulfonamides?

  • Methodological Answer :

  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify trends .
  • Structural alignment : Overlay 3D structures (PyMOL) to pinpoint substituent effects on binding affinity .
  • Kinetic assays : Compare inhibition constants (Ki) under standardized conditions (pH 7.4, 37°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.